molecular formula C12H11ClN2O2 B13318275 2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide CAS No. 851721-99-8

2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B13318275
CAS No.: 851721-99-8
M. Wt: 250.68 g/mol
InChI Key: CJEVXSPSAAIOBM-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chloro and methylphenyl groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the presence of the oxazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

851721-99-8

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C12H11ClN2O2/c1-8-2-4-9(5-3-8)10-6-12(17-15-10)14-11(16)7-13/h2-6H,7H2,1H3,(H,14,16)

InChI Key

CJEVXSPSAAIOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CCl

Origin of Product

United States

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